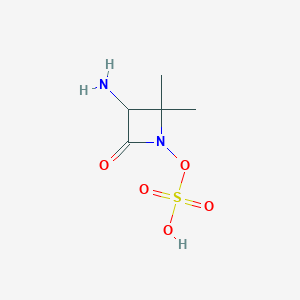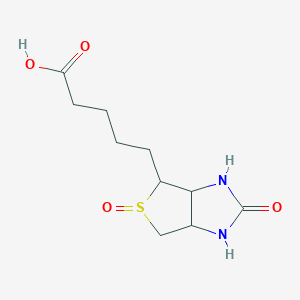
Biotin d-sulfoxide
描述
Biotin d-sulfoxide is a derivative of biotin, a water-soluble B-vitamin also known as vitamin B7 or vitamin H. Biotin plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Biotin d-sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and dimethyldioxirane. The reaction typically occurs under mild conditions, with the choice of solvent and temperature depending on the specific oxidizing agent used .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalytic approaches, such as employing sulfoxide reductases. These enzymes catalyze the oxidation of biotin to this compound with high efficiency and enantioselectivity under mild reaction conditions .
化学反应分析
Types of Reactions: Biotin d-sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to biotin sulfone.
Reduction: this compound can be reduced back to biotin using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dimethyldioxirane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and alcohols.
Major Products Formed:
Oxidation: Biotin sulfone.
Reduction: Biotin.
Substitution: Various biotin derivatives depending on the nucleophile used.
科学研究应用
Biotin d-sulfoxide has several applications in scientific research, including:
作用机制
Biotin d-sulfoxide exerts its effects through its interaction with various enzymes and proteins involved in biotin metabolism. It acts as a substrate for biotin sulfoxide reductase, which reduces it back to biotin. This reduction process is crucial for maintaining biotin homeostasis in the body. The molecular targets of this compound include carboxylases and other biotin-dependent enzymes involved in metabolic pathways .
相似化合物的比较
Biotin: The parent compound, essential for various metabolic processes.
Biotin sulfone: A further oxidized form of biotin with different chemical properties.
Bisnorbiotin: A biotin metabolite involved in biotin catabolism
Comparison: Biotin d-sulfoxide is unique in its ability to undergo reversible oxidation and reduction, making it a valuable intermediate in biotin metabolism. Unlike biotin sulfone, which is a terminal oxidation product, this compound can be reduced back to biotin, thus playing a crucial role in maintaining biotin homeostasis. Bisnorbiotin, on the other hand, is a catabolic product and does not participate in reversible redox reactions .
属性
IUPAC Name |
5-(2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



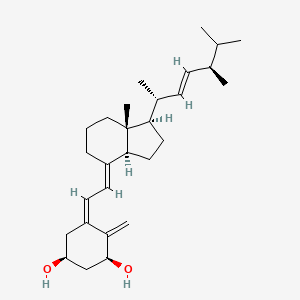

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
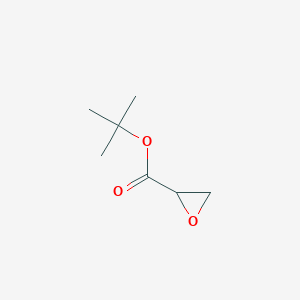
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)
![Octahydro-1h-pyrrolo[2,3-b]pyridine](/img/structure/B3325615.png)
![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)
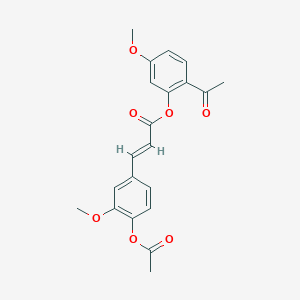

![2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3325654.png)


